5-Bromo-2-(2-chloroethyl)pyridine
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Overview
Description
5-Bromo-2-(2-chloroethyl)pyridine is a chemical compound with the molecular formula C7H7BrClN It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-chloroethyl)pyridine typically involves the bromination of 2-(2-chloroethyl)pyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(2-chloroethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-2-(2-chloroethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-chloroethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
- 5-Bromo-2-chloropyridine
- 2-Bromo-5-chloropyridine
- 2-Chloro-5-bromopyridine
Comparison: 5-Bromo-2-(2-chloroethyl)pyridine is unique due to the presence of both bromine and chloroethyl groups on the pyridine ringFor instance, while 5-Bromo-2-chloropyridine is primarily used in substitution reactions, the chloroethyl group in this compound allows for additional reactivity and versatility in synthetic applications .
Properties
Molecular Formula |
C7H7BrClN |
---|---|
Molecular Weight |
220.49 g/mol |
IUPAC Name |
5-bromo-2-(2-chloroethyl)pyridine |
InChI |
InChI=1S/C7H7BrClN/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3-4H2 |
InChI Key |
TUZIYVGPLNXELY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)CCCl |
Origin of Product |
United States |
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